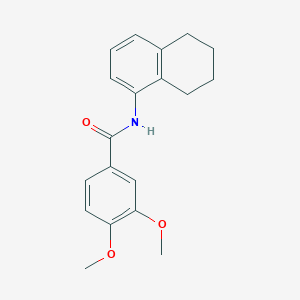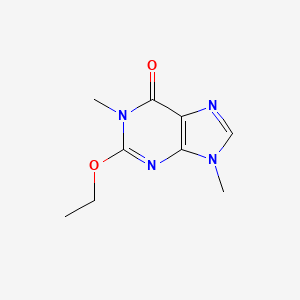
4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one have been extensively studied. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
One of the advantages of using 4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of the compound.
将来の方向性
There are several future directions for research on 4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Another direction is to explore the use of the compound in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of the compound.
Conclusion:
In conclusion, 4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound with significant potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of 4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-fluoroacetophenone with 2,5-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with glycine in the presence of acetic anhydride to obtain the final product. This method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
4-(2,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-22-12-7-8-16(23-2)11(9-12)10-15-18(21)24-17(20-15)13-5-3-4-6-14(13)19/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXZNVZHHQWEOX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)



![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)


![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)
![N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B5742118.png)
![N-benzyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5742119.png)